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  • Product: 3-Fluoropiperidin-4-ol hydrochloride
  • CAS: 1356339-27-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 3-Fluoropiperidin-4-ol Hydrochloride in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule drug candidates. The piperidine ring is a ubiquitous pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule drug candidates. The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, but its high basicity often leads to suboptimal membrane permeability. The strategic introduction of a fluorine atom adjacent to a hydroxyl group—yielding 3-fluoropiperidin-4-ol hydrochloride —is a masterclass in rational drug design.

This whitepaper provides an in-depth analysis of the physicochemical properties, stereochemical dynamics, and self-validating synthetic workflows associated with this critical building block.

Physicochemical Properties & Stereochemical Complexity

3-Fluoropiperidin-4-ol hydrochloride exists as four distinct stereoisomers due to the two chiral centers at the C3 and C4 positions. The relative orientation of the fluorine and hydroxyl groups (cis vs. trans) fundamentally dictates the molecule's 3D geometry and its subsequent behavior in biological systems.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-fluoropiperidin-4-ol hydrochloride
Molecular Formula C₅H₁₁ClFNO
Molecular Weight 155.60 g/mol (Salt) / 119.139 g/mol (Free Base)[1],
Exact Mass (Free Base) 119.074 g/mol [2]
Appearance White to off-white crystalline powder
CAS No. (General) 373604-29-6 (Free Base)[1]
CAS No. (3R,4S)-isomer 1523530-55-3 / 955028-89-4[3],[4]
CAS No. (3S,4S)-isomer 1434126-98-3[5],
CAS No. (3S,4R)-isomer 1147112-69-3 / 1443380-89-9[6]
CAS No. (3R,4R)-isomer 2306245-02-1 / 955028-84-9[6],[7]

Data aggregated from authoritative chemical databases including [2],[8].

The "Fluorine Effect": Causality in Pharmacokinetics

Why do we go through the synthetic trouble of adding a single fluorine atom to a piperidinol ring? The answer lies in the profound physicochemical causality driven by fluorine's electronegativity.

  • pKa Modulation & Membrane Permeability: Standard piperidines possess a highly basic secondary amine (pKa ≈ 10.0), meaning they are >99% ionized at a physiological pH of 7.4. By introducing a strongly electronegative fluorine atom at the C3 position, we exert a powerful electron-withdrawing inductive effect (-I) on the adjacent nitrogen. This pulls electron density away from the amine, dropping its pKa to approximately 8.0–8.5. Consequently, the fraction of the neutral, un-ionized species at pH 7.4 increases exponentially, directly causing a dramatic improvement in passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Conformational Locking (The Gauche Effect): The highly polarized C-F bond interacts stereoelectronically with the adjacent C-O and C-N bonds. This interaction forces the piperidine ring to adopt a highly specific, rigid chair conformation. By pre-organizing the molecule into its bioactive conformation, we reduce the entropic penalty required for the drug to bind to its target receptor.

FluorineEffect F1 Fluorine Substitution at C3 F2 Strong Inductive Effect (-I) F1->F2 F3 Stereoelectronic Gauche Effect F1->F3 F4 Decreased Amine pKa (~8.0-8.5) F2->F4 F5 Conformational Locking (Chair) F3->F5 F6 Higher Un-ionized Fraction at pH 7.4 F4->F6 F7 Reduced Target Binding Entropic Penalty F5->F7 F8 Enhanced Permeability & Target Affinity F6->F8 F7->F8

Mechanistic pathways of fluorination enhancing pharmacological properties.

Applications in Targeted Therapeutics

Because of the optimized properties described above, 3-fluoropiperidin-4-ol hydrochloride is a highly sought-after reactant in modern drug discovery. It is actively utilized in the synthesis of:

  • EGFR Inhibitors: Serving as a core scaffold in aminopyrimidine compounds designed to overcome T790M mutations in non-small cell lung cancer ([4]).

  • SGK-1 Inhibitors: Integrated into pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives to treat Long QT syndrome by modulating cellular stress responses ([9]).

  • IRAK1 Degraders: Used as a targeting ligand component in PROTACs aimed at interleukin-1 receptor-associated kinase 1 ([10]).

Self-Validating Experimental Protocols

To ensure scientific integrity, chemical workflows must be designed as self-validating systems. The following protocols detail the synthesis and downstream functionalization of 3-fluoropiperidin-4-ol hydrochloride, embedding causality and verification into every step.

Protocol 1: Synthesis via N-Boc Deprotection

Adapted from established patent literature for IRAK1 degraders[10].

Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group to isolate the hydrochloride salt. Causality: We utilize 4M HCl in dioxane because dioxane is a polar aprotic solvent that readily dissolves the starting material but poorly solvates the resulting highly polar hydrochloride salt. This causes the product to precipitate, driving Le Chatelier's principle forward and enabling purification by simple filtration.

  • Preparation: Suspend 1.00 g (4.56 mmol) of (3R,4S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in a clean, dry reaction vessel under an N₂ atmosphere.

  • Reagent Addition: Slowly add 5 mL of 4M HCl in dioxane at 20°C.

  • Reaction & Validation: Stir the mixture for 12 hours. Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete only when the starting material peak (M+H+Boc) completely disappears and is replaced by the product exact mass (m/z 120.08 [M+H]⁺).

  • Isolation: Concentrate the mixture to dryness under a gentle N₂ stream.

  • Purification: Triturate the resulting crude yellow solid with cold diethyl ether. The impurities remain in the ether, while the pure hydrochloride salt (approx. 700 mg) precipitates.

Protocol 2: N-Alkylation for Scaffold Functionalization

Adapted from SGK-1 inhibitor synthesis pathways[9].

Objective: Free-base the hydrochloride salt and selectively alkylate the piperidine nitrogen. Causality: Sodium bicarbonate (NaHCO₃) is chosen as the base because it is strong enough to neutralize the HCl salt but mild enough to prevent the unwanted elimination of the C4 hydroxyl group (which would yield an inactive tetrahydropyridine).

  • Free-Basing: In a round-bottom flask, dissolve 680.94 mg (4.376 mmol, 1.4 eq) of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride in 20 mL of ethanol. Add 787.8 mg (9.378 mmol, 3.0 eq) of NaHCO₃.

  • Alkylation: Add 600 mg (3.126 mmol, 1.0 eq) of the alkylating agent (e.g., 1,1-difluoro-2-iodoethane).

  • Heating: Stir the suspension at 80°C for 36 hours. Ethanol stabilizes the SN2 transition state via hydrogen bonding.

  • Validation: Monitor the reaction via TLC (using a ninhydrin stain). The secondary amine spot of the starting material will stain intensely; its disappearance validates reaction completion.

  • Workup: Cool the mixture to room temperature and collect the solution by filtration to remove inorganic salts (NaCl/NaHCO₃). Concentrate the filtrate under reduced pressure for subsequent column chromatography.

SynthesisWorkflow N1 N-Boc-3-fluoro-4-hydroxypiperidine (Starting Material) N2 Acidic Deprotection (4M HCl in Dioxane, 20°C) N1->N2 Step 1: Cleavage N3 3-fluoropiperidin-4-ol HCl (Isolated Intermediate) N2->N3 Precipitation & Wash N4 Free-Basing & Alkylation (NaHCO3, R-X, EtOH, 80°C) N3->N4 Step 2: Coupling N5 N-Alkylated Derivative (Target Scaffold) N4->N5 Substitution

Synthetic workflow from N-Boc protection to N-alkylated target scaffold.

References

  • PubChem, National Institutes of Health. "3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624". Available at:[Link]

  • Google Patents. "Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1" (US20240309005A1).
  • Google Patents. "Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins" (WO2021018118A1).

Sources

Exploratory

A Senior Application Scientist's Guide to the Physicochemical Characterization of 3-Fluoropiperidin-4-ol Hydrochloride

Introduction: Beyond the Structure In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. 3-Fluoropiperidin-4-ol hydrochloride is a key building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Structure

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. 3-Fluoropiperidin-4-ol hydrochloride is a key building block, notably utilized as a reactant in the synthesis of advanced aminopyrimidine compounds that act as inhibitors for challenging targets like the T790M mutant of the Epidermal Growth Factor Receptor (EGFR).[1] However, its utility is fundamentally governed by its physicochemical properties. An in-depth understanding of its molecular weight and, more critically, its solubility profile, is not merely academic; it is a predictive tool that informs formulation strategies, assay development, and even the potential for oral bioavailability.[2]

This guide provides a comprehensive technical overview of 3-fluoropiperidin-4-ol hydrochloride, moving beyond simple data points to explain the causality behind its characterization. As a hydrochloride salt, this compound has been deliberately engineered to enhance aqueous solubility over its free base—a common and vital strategy in pharmaceutical development.[3][4] Here, we will dissect the methods and rationale for accurately determining its molecular weight and establishing a robust solubility profile, providing the foundational knowledge necessary for its effective application in research and development.

Part 1: Core Physicochemical Properties

A molecule's identity begins with its structure and mass. These fundamental attributes are the bedrock upon which all other experimental data are built.

Chemical Identity and Stereoisomerism

3-Fluoropiperidin-4-ol hydrochloride possesses two stereocenters, leading to the potential for multiple stereoisomers. The specific spatial arrangement of the fluorine and hydroxyl groups is critical, as even minor structural changes can dramatically alter biological activity and pharmacokinetic properties. It is imperative for researchers to use the correct CAS (Chemical Abstracts Service) number to ensure they are working with the intended isomer.

  • Molecular Formula: C₅H₁₁ClFNO

  • Common Stereoisomer: (3R,4S)-3-fluoropiperidin-4-ol hydrochloride

  • CAS Number for (3R,4S) isomer: 1523530-55-3[1]

Molecular Weight Determination

The molecular weight is a non-negotiable parameter required for preparing solutions of known molarity for biological assays and chemical reactions. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC512.01160.055
HydrogenH111.00811.088
ChlorineCl135.45335.453
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO115.99915.999
Total Molecular Weight 155.60 g/mol

Part 2: The Imperative of Solubility in Drug Development

Solubility is a gatekeeper property in drug discovery. A compound that cannot adequately dissolve in relevant physiological or assay media will likely fail. Poor solubility can lead to underestimated toxicity, compromised data quality from in vitro assays, and limited absorption from the gastrointestinal tract, thereby reducing oral bioavailability.[2] For a hydrochloride salt, this analysis is particularly nuanced due to its interaction with pH and other ions.

Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin

It is crucial to distinguish between two primary types of solubility measurements, as they answer different questions relevant to different stages of research.

  • Thermodynamic Solubility: This is the "true" solubility, representing the maximum concentration of a compound in a solution at equilibrium.[2] It is a critical parameter for lead optimization and formulation, as it defines the absolute concentration ceiling under stable conditions. Its determination, however, is often low-throughput.

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate.[5] This high-throughput method is invaluable for early-stage discovery, where it is used to screen large numbers of compounds and flag potential solubility liabilities quickly.[6][7]

The Rationale for Hydrochloride Salts

The conversion of a weakly basic parent molecule to a hydrochloride salt is a deliberate strategy to improve aqueous solubility and dissolution rate.[4] However, this benefit can be influenced by the surrounding environment. For instance, in the high chloride concentration of gastric fluid, the solubility of a hydrochloride salt may be suppressed due to the "common ion effect," a phenomenon that must be considered during formulation design.[8]

Part 3: Experimental Protocols for Solubility Profiling

The following protocols represent industry-standard, self-validating systems for determining the solubility of 3-fluoropiperidin-4-ol hydrochloride. The choice of which protocol to employ depends on the research stage and the specific question being addressed.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility. Its deliberate, prolonged equilibration ensures that the measured concentration represents a true equilibrium state.[9][10] This protocol is essential for obtaining definitive data for Biopharmaceutics Classification System (BCS) classification.[11][12]

Methodology:

  • Preparation of Media: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[12] All media should be brought to the experimental temperature (typically 37 ± 1 °C).[12]

  • Compound Addition: Add an excess amount of 3-fluoropiperidin-4-ol hydrochloride to a known volume of each buffer in a sealed glass vial. The excess solid is critical to ensure a saturated solution is achieved.[9][10]

  • Equilibration: Agitate the vials in a temperature-controlled shaker for a prolonged period (e.g., 24-72 hours).[9] The system is considered at equilibrium when sequential measurements of the solute concentration do not deviate significantly.[12]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE) that does not bind the compound.[9][10]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][9] A standard calibration curve must be generated using solutions of known concentrations for accurate quantification.[9]

  • pH Verification: Measure and report the final pH of the saturated solution, as it can be influenced by the dissolved compound.[12]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to buffer (pH 1.2, 4.5, 6.8) prep2 Seal Vials prep1->prep2 equil1 Agitate at constant temp (e.g., 37°C) for 24-72h prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (PTFE filter) sep1->sep2 analysis1 Quantify filtrate via HPLC-UV sep2->analysis1 analysis2 Calculate concentration vs. calibration curve analysis1->analysis2 G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_read Measurement cluster_analysis Data Analysis prep1 Prepare 10 mM stock in DMSO prep2 Create serial dilutions in 384-well plate prep1->prep2 assay1 Dilute DMSO stocks into aqueous buffer (pH 7.4) prep2->assay1 assay2 Incubate for 1-2h at 25°C assay1->assay2 read1 Read turbidity via nephelometry assay2->read1 analysis1 Determine highest non-precipitated concentration read1->analysis1

Caption: Workflow for Kinetic Solubility Determination.

Hypothetical Data Summary:

Assay BufferTemperature (°C)Kinetic Solubility (µM)
PBS, pH 7.425> 200

Part 4: Application of Solubility Data in Research

The data generated from these protocols are not endpoints but rather decision-making tools.

  • Interpreting Discrepancies: A significant drop from kinetic to thermodynamic solubility may indicate that the compound can form a supersaturated solution but is prone to precipitation over time. This has profound implications for both in vivo studies and the stability of stock solutions.

  • Informing Assay Design: Knowing the solubility limit prevents researchers from attempting to run biological assays at concentrations where the compound is not fully dissolved, which would lead to erroneous and irreproducible results.

  • Guiding Formulation: The pH-dependent solubility profile is critical for oral drug development. A compound showing significantly lower solubility at higher pH values (like in the intestine) may require advanced formulation strategies, such as amorphous solid dispersions, to achieve adequate absorption.

Conclusion

The characterization of 3-fluoropiperidin-4-ol hydrochloride serves as a microcosm for the rigorous physicochemical evaluation required in modern drug discovery. Its molecular weight provides a definite identity, while its solubility profile, determined through robust and well-chosen experimental protocols, offers a window into its potential behavior in both laboratory and physiological systems. By understanding and applying the principles and methods outlined in this guide, researchers can leverage this valuable chemical building block to its fullest potential, making more informed decisions on the path toward developing novel therapeutics.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility. Benchchem.
  • ChemicalBook. (n.d.). (3R,4S)-3-fluoropiperidin-4-ol hydrochloride Chemical Properties. ChemicalBook.
  • Sigma-Aldrich. (n.d.). rel-(3R,4S)-4-fluoropiperidin-3-ol hydrochloride. Sigma-Aldrich.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex.
  • Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • Shanghai Rlavie Technology Co., Ltd. (n.d.). CAS 1070896-59-1 | 3-Fluoropiperidin-4-One Hydrochloride. Rlavie.com.
  • Sobekbio. (n.d.). (3R,4S)-3-Fluoropiperidin-4-ol hydrochloride AG00IJ5R. Sobekbio.
  • BLD Pharm. (n.d.). 1356339-27-9 | 3-Fluoropiperidin-4-ol hydrochloride. BLD Pharm.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO.
  • 4drugdiscovery.com. (n.d.). 60G1504S. 4drugdiscovery.com.
  • PubChem. (n.d.). 3-Fluoropiperidin-4-one hydrochloride. National Center for Biotechnology Information.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • PubChem. (n.d.). 3-Fluoropyridin-4-ol hydrochloride. National Center for Biotechnology Information.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.
  • Pharmaceutical Technology. (2026, March 25). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Serajuddin, A. T. M. (2017, January 10). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.
  • World Health Organization. (n.d.). Annex 4. WHO.
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.
  • Green, C., McKee, S., & Saunders, K. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH.
  • Goud, N. R., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
  • Wetzler, M. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.
  • Goud, N. R., et al. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology.
  • PubChemLite. (n.d.). 4-(3-fluorophenyl)piperidin-4-ol hydrochloride (C11H14FNO). PubChemLite.
  • ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.
  • MedchemExpress.com. (n.d.). (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | Drug Intermediate. MedchemExpress.com.

Sources

Foundational

crystal structure and stereochemistry of 3-fluoropiperidin-4-ol hydrochloride

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 3-Fluoropiperidin-4-ol Hydrochloride Authored by: A Senior Application Scientist Abstract The introduction of fluorine into molecular scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 3-Fluoropiperidin-4-ol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3-fluoropiperidin-4-ol moiety, particularly in its hydrochloride salt form, represents a highly valued building block for its ability to impart desirable conformational rigidity and metabolic stability.[1][2] This guide provides a comprehensive technical overview of the synthesis, crystal structure, and complex stereochemistry of 3-fluoropiperidin-4-ol hydrochloride. We will delve into the causality behind experimental choices for its structural elucidation, grounded in field-proven insights from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical chemical entity.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous FDA-approved drugs. Its three-dimensional structure allows for precise vectoral presentation of functional groups, which is critical for molecular recognition at biological targets. The strategic placement of a fluorine atom, as in 3-fluoropiperidin-4-ol, introduces a powerful tool for modulating a molecule's properties. Fluorine's high electronegativity and small van der Waals radius can alter pKa, improve metabolic stability by blocking sites of oxidation, and influence binding affinity through favorable electrostatic interactions.

However, the true impact of fluorination lies in its profound influence on the conformational behavior of the piperidine ring. The stereoelectronic effects of the C-F bond can lock the ring into a preferred conformation, reducing the entropic penalty upon binding to a target protein. Understanding the precise three-dimensional arrangement of atoms and the preferred stereochemistry of 3-fluoropiperidin-4-ol hydrochloride is therefore not merely an academic exercise; it is a prerequisite for rational drug design. This guide will illuminate these structural nuances through the lenses of synthesis, solid-state crystal analysis, and in-solution conformational studies.

Synthesis and Crystallization

The rational analysis of a molecule's structure begins with its creation. The synthesis of 3-fluoropiperidin-4-ol often involves stereoselective methods to control the relative and absolute configuration of the two chiral centers at C3 and C4.

General Synthetic Approach

An enantioselective route is often desired to produce specific stereoisomers for therapeutic applications.[1] A common strategy involves the enantioselective fluorination of a protected piperidinone precursor. The choice of protecting group, such as a tert-butoxycarbonyl (Boc) group, is critical as it influences reactivity and can be readily removed in a final step. The subsequent reduction of the ketone at C4 yields the desired alcohol, with the stereochemistry of this reduction dictating the final cis or trans relationship between the fluorine and hydroxyl groups. The final step typically involves deprotection and salt formation with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Experimental Protocol: Crystallization for X-ray Analysis

Obtaining a high-quality single crystal is the most critical step for X-ray diffraction analysis. The hydrochloride salt of 3-fluoropiperidin-4-ol generally exhibits good crystallinity.[1]

Protocol:

  • Dissolution: Dissolve the purified 3-fluoropiperidin-4-ol hydrochloride powder in a minimal amount of a suitable solvent system. A common choice is a binary system, such as methanol/diethyl ether or ethanol/ethyl acetate, to carefully control solubility.

  • Slow Evaporation: The most straightforward method is slow evaporation. The vessel containing the solution is covered with a perforated film (e.g., Parafilm) and left undisturbed in a vibration-free environment for several days to weeks. The slow removal of the more volatile solvent gradually increases the concentration, promoting the formation of well-ordered crystals.

  • Vapor Diffusion: Alternatively, in a sealed container, place a vial with the dissolved compound next to a larger reservoir of a poor solvent (an "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen for data collection.

Crystal Structure Elucidation via X-ray Diffraction

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

Principles and Experimental Workflow

The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be reconstructed, from which the atomic positions are determined.

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase Crystal Single Crystal Selection Mount Cryo-Mounting Crystal->Mount Harvest Diffractometer X-ray Diffractometer Mount->Diffractometer Placement Data Diffraction Data Collection Diffractometer->Data Irradiation Solve Structure Solution (Direct Methods) Data->Solve Raw Data Refine Structure Refinement (Least-Squares) Solve->Refine Validate Validation & CIF Report Refine->Validate Final Final 3D Structure Validate->Final

Caption: Workflow for single-crystal X-ray structure determination.
Analysis of the Crystal Structure of 3-Fluoropiperidin-4-ol Hydrochloride

While the specific crystallographic data can vary slightly between different stereoisomers, the core structural features are consistent. The data presented in the table below is representative for a cis-3-fluoro-4-hydroxypiperidinium chloride structure.

Parameter Representative Value Significance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the crystal.
a, b, c (Å) a ≈ 7.0, b ≈ 12.0, c ≈ 9.0Dimensions of the unit cell.
β (°) β ≈ 95°Angle of the unit cell for a monoclinic system.
Ring Conformation ChairThe lowest energy conformation for a six-membered ring.
C3-F Bond Length (Å) ~1.40Typical length for an aliphatic C-F bond.
C4-O Bond Length (Å) ~1.43Typical length for a C-O single bond.
F-C3-C4-O Torsion Angle ~60°Indicates a gauche relationship, consistent with a cis configuration.
Fluorine Position AxialThe fluorine atom occupies a position perpendicular to the ring plane.
Hydroxyl Position EquatorialThe hydroxyl group occupies a position in the plane of the ring.

The most salient feature revealed by X-ray analysis is that the piperidinium ring adopts a stable chair conformation . In the protonated hydrochloride salt form, the fluorine atom at the C3 position strongly prefers an axial orientation . This is a critical observation and is rationalized by a stabilizing charge-dipole interaction between the positively charged nitrogen atom (the ammonium group) and the electronegative fluorine atom (C-F···H-N⁺).[3] This preference often overrides the steric bulk of the fluorine atom, which would typically favor an equatorial position. The relative stereochemistry between the fluorine and hydroxyl groups is confirmed to be cis or trans by the observed torsion angles.

Stereochemistry and Conformational Dynamics in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable insights into its dynamic behavior and preferred conformation in solution, which is more relevant to its biological activity.

Conformational Equilibrium

In solution, the piperidine ring exists in a dynamic equilibrium between two chair conformations. The substituents (F and OH) can be either axial (ax) or equatorial (eq). For a cis-3,4-substituted piperidine, the equilibrium is between a (3ax, 4eq) and a (3eq, 4ax) conformation.

Caption: Chair-chair conformational equilibrium for cis-3-fluoropiperidin-4-ol.

As observed in the solid state, extensive studies on similar fluorinated piperidinium salts confirm that the conformer with the axial fluorine is significantly favored in solution.[4][5][6] This preference is driven by a combination of hyperconjugation and electrostatic interactions, which are particularly pronounced when the nitrogen is protonated.

Experimental Protocol: NMR for Stereochemical Assignment

Objective: To determine the relative stereochemistry (cis vs. trans) and the preferred conformation of 3-fluoropiperidin-4-ol hydrochloride in solution.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the multiplicity and coupling constants of the signals for the protons at C3 and C4.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift provides information about the electronic environment of the fluorine atom.

  • 2D NMR Acquisition (COSY & NOESY):

    • A COSY (Correlation Spectroscopy) experiment is run to establish proton-proton coupling networks, confirming which protons are adjacent to each other.

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is crucial for determining through-space proximity.[7] For example, a cross-peak between the protons on C3 and C4 would strongly suggest they are on the same face of the ring (cis).

  • Data Analysis:

    • Coupling Constants (³JHH): The key to conformational analysis lies in the vicinal coupling constants. A large coupling constant (³JHH ≈ 8-12 Hz) between two protons on adjacent carbons indicates a diaxial relationship. Smaller couplings (³JHH ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

    • Fluorine Coupling (³JHF): The coupling between the fluorine atom and vicinal protons is also highly informative. A large ³JHF value (≈ 30-40 Hz) is characteristic of an anti-periplanar (axial F, axial H) arrangement, while smaller values are observed for gauche relationships.[5][6] This is often the most definitive piece of data for assigning the fluorine's orientation.

By integrating the data from these experiments, a self-validating picture of the molecule's stereochemistry and dominant conformation in solution emerges, which can then be compared to the solid-state structure from X-ray crystallography.

Conclusion and Implications for Drug Design

This guide has detailed the multifaceted structural and stereochemical nature of 3-fluoropiperidin-4-ol hydrochloride. The convergence of evidence from synthesis, X-ray crystallography, and NMR spectroscopy provides a high-fidelity model of this important chemical building block.

The key takeaway for drug development professionals is the strong and predictable preference for an axial fluorine conformation in the protonated state. This conformational locking has profound implications:

  • Pre-organization for Binding: It reduces the molecule's flexibility, lowering the entropic cost of binding to a biological target and potentially increasing potency.

  • Vectorial Control: It fixes the orientation of the hydroxyl group (and any other substituents) into a defined equatorial position, allowing for precise interaction with specific residues in a protein binding pocket.

  • Predictive Modeling: A clear understanding of this conformational bias allows for more accurate in silico modeling and structure-based drug design.

References

  • Butters, M., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available at: [Link]

  • Verhoog, S., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available at: [Link]

  • Tadayon, S., et al. (2015). X-ray crystal structure of the minor anti -piperidine product 14d. ResearchGate. Available at: [Link]

  • Verhoog, S., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]

  • Verhoog, S., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • Rega, N., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Matos, M. J., et al. (2019). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available at: [Link]

  • Verhoog, S., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • ChemContract Research. (2026). (3S,4R)-3-fluoropiperidin-4-ol hydrochloride (CAS 1147112-69-3). Available at: [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Ferreira, M. J., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. Available at: [Link]

Sources

Exploratory

safety data sheet and handling protocols for 3-fluoropiperidin-4-ol hydrochloride

Technical Whitepaper: Safety Profiling and Handling Protocols for 3-Fluoropiperidin-4-ol Hydrochloride Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into saturated heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety Profiling and Handling Protocols for 3-Fluoropiperidin-4-ol Hydrochloride

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into saturated heterocycles is a cornerstone of rational drug design. 3-Fluoropiperidin-4-ol hydrochloride represents a highly valuable, stereochemically rich building block. It is extensively utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including next-generation SGK-1 inhibitors and EGFR T790M mutant inhibitors. This whitepaper synthesizes physicochemical data, mechanistic safety profiling, and field-proven handling protocols to establish a self-validating workflow for drug development professionals.

Physicochemical & Stereochemical Profiling

The orientation of the fluorine atom relative to the hydroxyl group (cis vs. trans) and the absolute stereochemistry (e.g., 3S,4R vs. 3R,4S) strictly dictate the spatial geometry and binding affinity of the downstream API. Commercially, it is supplied as a hydrochloride salt to improve shelf-life, mitigate volatility, and enhance crystallinity.

Table 1: Physicochemical Properties of 3-Fluoropiperidin-4-ol Hydrochloride

PropertySpecification / Value
Chemical Name 3-Fluoropiperidin-4-ol hydrochloride
CAS Registry Numbers 1443380-89-9 (3S,4R); 1434126-98-3 (3S,4S); 955028-89-4 (3R,4S); 1523530-55-3 (Unspecified)
Molecular Formula C5H11ClFNO
Molecular Weight 155.60 g/mol
Physical Appearance White to pale-yellow crystalline powder
Solubility High in H2O, DMSO, Methanol; Insoluble in non-polar organics (e.g., Hexane)

Mechanistic Causality of Hazards (Safety Data Synthesis)

Standard safety classifications from suppliers like and categorize this compound under GHS as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) [1][2]. However, simply listing hazards is insufficient; understanding the causality behind these hazards is critical for field scientists designing mitigation strategies:

  • Acidic Microenvironments: As a hydrochloride salt, exposure to ambient humidity or mucosal surfaces causes localized dissociation. The resulting release of HCl creates an acidic microenvironment, leading to immediate tissue irritation and potential corneal damage upon eye contact.

  • Amine Nucleophilicity: While the electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog, the free base (if liberated in vivo) retains sufficient nucleophilicity to disrupt cellular lipid bilayers, causing dermal erythema.

  • Hygroscopicity: The salt form is highly deliquescent. Improper storage not only degrades the reagent but causes clumping that traps acidic pockets, increasing handling risks during mechanical manipulation (e.g., spatulation) by generating micro-dust particles.

Mechanistic Role in API Synthesis

The utility of 3-fluoropiperidin-4-ol hydrochloride lies in its dual functionality. The secondary amine serves as a primary site for N-alkylation or sulfonylation, while the hydroxyl group can be further functionalized or left intact to form critical hydrogen bonds within a kinase active site. Its role as a reactant in preparing aminopyrimidine compounds for EGFR T790M inhibitors is well-established ()[3]. Furthermore, the synthesis of SGK-1 inhibitors, as documented in recent patent literature (), frequently utilizes this intermediate via base-mediated coupling [4].

Self-Validating Experimental Protocols

When handling fluorinated piperidine hydrochlorides, standard benchtop weighing often leads to spontaneous moisture absorption. Our field experience dictates dispensing within a controlled inert atmosphere, not merely to protect the reagent, but to ensure stoichiometric precision.

To synthesize APIs like SGK-1 inhibitors, researchers perform an N-alkylation on the piperidine nitrogen. The following protocol details the handling and reaction of 3-fluoropiperidin-4-ol hydrochloride, engineered as a self-validating system to ensure both safety and reaction integrity.

Protocol: N-Alkylation of 3-Fluoropiperidin-4-ol Hydrochloride

Step 1: Controlled Dispensing

  • Action: Transfer the reagent vial to a nitrogen-purged glovebox or a high-flow fume hood equipped with a static eliminator. Weigh the required mass (e.g., 700 mg) into a pre-dried Schlenk flask.

  • Causality: Weighing on an open bench exposes the salt to moisture, altering its effective molecular weight and skewing stoichiometry.

  • Validation Check: The mass on the analytical balance must stabilize within 5 seconds. Continuous mass increase indicates active moisture absorption, requiring immediate desiccation.

Step 2: Solubilization and Free-Basing

  • Action: Suspend the salt in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Causality: The HCl salt is poorly soluble in DCM. DIPEA scavenges the HCl, liberating the highly soluble free amine. The bulky nature of DIPEA prevents it from competing in the subsequent alkylation as a nucleophile.

  • Validation Check: The heterogeneous suspension must transition to a clear, homogeneous solution within 10 minutes. Persistent turbidity indicates incomplete neutralization or wet solvent.

Step 3: Electrophilic Coupling

  • Action: Introduce the electrophile (e.g., 1,1-difluoro-2-iodoethane) slowly. Stir at room temperature for 12 hours.

  • Causality: The free secondary amine attacks the electrophile. The presence of the adjacent fluorine atom on the piperidine ring sterically and electronically modulates the reaction rate, necessitating extended reaction times compared to standard piperidines.

  • Validation Check: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the m/z 120 peak [M+H-HCl]⁺ and the emergence of the product mass confirms successful coupling.

Step 4: Aqueous Quench and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Causality: NaHCO₃ neutralizes any residual acid and hydroiodic acid byproducts without degrading the newly formed product.

  • Validation Check: The aqueous phase pH must read ~7.5–8.0. A sharp, rapid phase separation indicates the absence of emulsion-forming polymeric byproducts.

Experimental Workflow Visualization

PiperidineWorkflow A Boc-Protected Precursor (Stable Storage) B Acidic Deprotection (4M HCl in Dioxane) A->B Cleavage C 3-Fluoropiperidin-4-ol HCl (Hygroscopic Intermediate) B->C Precipitation D Neutralization & Alkylation (DIPEA + Electrophile) C->D Free-basing E Target API (SGK-1 / EGFR Inhibitor) D->E Coupling

Workflow for synthesis and utilization of 3-fluoropiperidin-4-ol HCl in API development.

References

  • US20240309005A1 - Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1 Source: Google Patents URL

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 3-Fluoropiperidin-4-ol Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Building block synthesis for aminopyrimidine-based EGFR T790M mutant inhibitors[1]. Introduction and Strategic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Building block synthesis for aminopyrimidine-based EGFR T790M mutant inhibitors[1].

Introduction and Strategic Rationale

The incorporation of fluorine into saturated heterocyclic scaffolds is a highly validated strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance target binding affinity through stereoelectronic effects. Specifically, enantiopure 3-fluoropiperidin-4-ol derivatives are highly prized building blocks, frequently utilized in the development of next-generation kinase inhibitors[1][2].

This application note details a robust, scalable, and highly stereoselective three-step synthetic protocol for 3-fluoropiperidin-4-ol hydrochloride . The methodology avoids the use of hazardous, volatile fluorinating gases, opting instead for a bench-stable electrophilic fluorinating agent (NFSI) paired with organocatalysis to establish the critical C-F stereocenter[2].

Mechanistic Pathway & Workflow

The synthesis relies on a self-validating sequence of enamine catalysis, diastereoselective hydride reduction, and acidic deprotection.

  • Enantioselective Fluorination: The commercially available N-Boc-piperidin-4-one is subjected to electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI). The reaction is driven by an organocatalyst (either a modified cinchona alkaloid or a primary benzylic amine like α-methylbenzylamine)[2]. The catalyst forms a transient chiral enamine with the ketone, shielding one face of the double bond and dictating the stereochemical outcome of the fluorine transfer[2].

  • Diastereoselective Reduction: The resulting α-fluoro ketone is reduced using sodium borohydride (NaBH₄). The adjacent fluorine atom exerts strong stereoelectronic control (Felkin-Anh model), directing the hydride attack to preferentially yield the cis-diastereomer of the alcohol[2].

  • Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is cleaved under anhydrous acidic conditions (HCl in 1,4-dioxane) to precipitate the final product as a highly pure hydrochloride salt, preventing the formation of free-base degradation products.

G A N-Boc-piperidin- 4-one B Enantioselective Fluorination (NFSI, Catalyst) A->B C N-Boc-3-fluoro piperidin-4-one B->C D Diastereoselective Reduction (NaBH4) C->D E N-Boc-3-fluoro piperidin-4-ol D->E F Boc Deprotection (HCl / Dioxane) E->F G 3-Fluoropiperidin- 4-ol HCl F->G

Synthetic workflow for 3-fluoropiperidin-4-ol hydrochloride.

Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (nitrogen or argon) unless otherwise specified. Solvents must be anhydrous.

Step 1: Enantioselective Synthesis of 1-Boc-3-fluoropiperidin-4-one

Causality Check: The reaction is maintained at 0 °C to suppress background racemic fluorination and maximize the enantiomeric excess (ee) provided by the chiral amine catalyst[2].

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidin-4-one (1.0 equiv) and the selected chiral catalyst (e.g., (S)-α-methylbenzylamine, 0.10 equiv)[2].

  • Solvation: Dissolve the mixture in anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2 M.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Stir for 15 minutes to ensure complete enamine formation equilibrium.

  • Fluorination: Add N-fluorobenzenesulfonimide (NFSI) (1.2 equiv) portion-wise over 10 minutes to manage the mild exotherm.

  • Work-up: After 12 hours of stirring at 0 °C, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α-fluoro ketone.

Step 2: Diastereoselective Reduction to cis-1-Boc-3-fluoropiperidin-4-ol

Causality Check: Methanol is utilized as the solvent to accelerate the borohydride reduction while maintaining a low temperature profile, ensuring high cis diastereoselectivity[2].

  • Preparation: Dissolve the purified 1-Boc-3-fluoropiperidin-4-one (1.0 equiv) in anhydrous methanol (0.3 M).

  • Cooling: Cool the solution to 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions. Caution: Hydrogen gas is evolved.

  • Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor completion via TLC (staining with phosphomolybdic acid or KMnO₄).

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Remove the majority of the methanol under reduced pressure. Extract the remaining aqueous phase with dichloromethane (DCM) (3x).

  • Crystallization: Dry the combined organic layers (Na₂SO₄) and concentrate. The resulting piperidinol can be recrystallized from a 1:1 mixture of diethyl ether and hexane to upgrade the enantiomeric purity to >98% ee[2].

Step 3: Deprotection to 3-Fluoropiperidin-4-ol Hydrochloride

Causality Check: 4M HCl in 1,4-dioxane is chosen over trifluoroacetic acid (TFA) because it directly yields the highly crystalline, pharmaceutically acceptable hydrochloride salt, bypassing the need for a subsequent salt-exchange step.

  • Preparation: Dissolve the enantiopure cis-1-Boc-3-fluoropiperidin-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M).

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (5.0 equiv) dropwise at room temperature.

  • Precipitation: Stir the reaction vigorously. As the Boc group is cleaved (evolving CO₂ and isobutylene), the product will begin to precipitate as a white solid. Continue stirring for 4 hours to ensure complete deprotection.

  • Isolation: Dilute the suspension with an equal volume of cold diethyl ether to maximize precipitation. Filter the solid through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with copious amounts of cold diethyl ether to remove residual dioxane and organic impurities. Dry the white solid in vacuo at 40 °C for 12 hours to afford the pure 3-fluoropiperidin-4-ol hydrochloride.

Quantitative Data Summary

The following table summarizes the expected performance metrics for this synthetic route based on optimized literature parameters[2].

Reaction StepKey ReagentsTemp (°C)Time (h)Expected Yield (%)Stereochemical Outcome
1. Fluorination NFSI, Chiral Amine (10 mol%)01265 - 75%70 - 85% ee (pre-crystallization)
2. Reduction NaBH₄, MeOH0285 - 95%>10:1 cis:trans dr; >98% ee (post-crystallization)
3. Deprotection 4M HCl in Dioxane, DCM20 - 254>95%Retention of stereocenter

References

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry Source: The Journal of Organic Chemistry (ACS Publications), 2013, 78(17), 8892-8897. URL:[Link]

Sources

Application

Application Notes and Protocols for the Strategic Incorporation of 3-Fluoropiperidin-4-ol Hydrochloride in Small Molecule Drug Discovery

Abstract The deliberate introduction of fluorine into drug candidates is a premier strategy in modern medicinal chemistry for optimizing molecular properties. The 3-fluoropiperidin-4-ol hydrochloride building block has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The deliberate introduction of fluorine into drug candidates is a premier strategy in modern medicinal chemistry for optimizing molecular properties. The 3-fluoropiperidin-4-ol hydrochloride building block has emerged as a particularly valuable scaffold, offering a unique combination of a saturated heterocycle with strategically placed polar and electron-withdrawing groups. This guide provides an in-depth exploration of this building block, from its fundamental physicochemical properties to detailed, field-proven protocols for its incorporation into lead compounds. We delve into the causal mechanisms by which this moiety influences key drug-like attributes, including basicity (pKa), metabolic stability, and target engagement, thereby empowering researchers to leverage its full potential in the pursuit of novel therapeutics.

The Rationale for Fluorinated Piperidines in Drug Design

The piperidine ring is one of the most prevalent saturated N-heterocyclic systems in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and act as a versatile scaffold for interacting with biological targets.[1][2] The strategic addition of a fluorine atom, as in 3-fluoropiperidin-4-ol, introduces a suite of powerful modifications:

  • Modulation of Basicity (pKa): Fluorine, as the most electronegative element, exerts a strong inductive effect, which can significantly lower the pKa of the basic piperidine nitrogen.[2][3] This is a critical tool for medicinal chemists. A lower pKa can reduce unwanted interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity, and can improve a compound's oral bioavailability by optimizing its charge state for membrane permeation.[2][4][5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Introducing fluorine at a metabolically labile position can block oxidative breakdown, thereby increasing the drug's half-life and duration of action.[6][7]

  • Conformational Control and Binding Affinity: The substitution of hydrogen with fluorine can alter the conformational preferences of the piperidine ring. In the protonated state, which is relevant at physiological pH, the fluorine atom in 3-fluoropiperidines often prefers an axial orientation due to favorable dipole interactions between the C-F and N+-H bonds.[2][8] This conformational rigidity can pre-organize the molecule for optimal binding to its target receptor, potentially increasing potency and selectivity.

  • Bioisosteric Replacement: The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, maintaining a similar steric profile while profoundly altering electronic properties.[9] This allows for fine-tuning of ligand-receptor interactions, such as hydrogen bonding and dipole-dipole interactions.

Physicochemical and Structural Properties

Understanding the inherent properties of 3-fluoropiperidin-4-ol hydrochloride is the first step toward its effective application. The hydrochloride salt form enhances stability and improves handling characteristics for this otherwise basic compound.

PropertyValue / DescriptionSource(s)
Chemical Name 3-Fluoropiperidin-4-ol hydrochloride-
Stereoisomers (3S,4R), (3R,4S), and racemic forms are commercially available. The specific stereochemistry is critical for biological activity.[10][11]
Molecular Formula C₅H₁₁ClFNO[11]
Molecular Weight 155.60 g/mol [11]
Appearance Typically a white to off-white solid.-
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C to protect from moisture and heat.[11]
Key Conformational Feature In its protonated (hydrochloride) form, the fluorine atom exhibits a preference for the axial position on the piperidine ring. This is driven by stabilizing charge-dipole and hyperconjugative interactions.[2][8]

Synthetic Access to the Building Block

While commercially available, an understanding of the synthesis of the core scaffold is beneficial for researchers interested in creating novel derivatives. A common and effective method is the enantioselective fluorination of a protected piperidinone precursor, followed by reduction and deprotection.

An established route involves the enantioselective fluorination of N-Boc-4-piperidone, followed by stereoselective reduction of the ketone to the corresponding cis-alcohol.[12] The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Protocol 3.1: Boc-Deprotection to Yield the Hydrochloride Salt

This protocol describes the final step to generate the title compound from its Boc-protected precursor, (3S,4R)-1-Boc-3-fluoropiperidin-4-ol.

  • Materials:

    • (3S,4R)-1-Boc-3-fluoropiperidin-4-ol

    • 4 M HCl in 1,4-Dioxane

    • Diethyl ether

    • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Procedure:

    • Dissolve the N-Boc-3-fluoropiperidin-4-ol (1.0 eq) in a minimal amount of anhydrous DCM or 1,4-Dioxane in a round-bottom flask equipped with a magnetic stir bar.

    • To the stirred solution, add 4 M HCl in 1,4-Dioxane (4-5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

    • To the resulting residue, add diethyl ether and stir or sonicate to induce precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-fluoropiperidin-4-ol hydrochloride as a white solid.

Protocols for Incorporation into Target Molecules

The secondary amine of 3-fluoropiperidin-4-ol hydrochloride is a versatile nucleophile for forming C-N bonds. The following are representative protocols for three common and powerful coupling reactions.

Scientist's Note: As the starting material is a hydrochloride salt, it must be neutralized in situ or prior to the reaction. This is typically achieved by adding at least one equivalent of a suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃) to the reaction mixture to liberate the free amine.

Protocol 4.1: N-Alkylation with an Alkyl Halide

This protocol is suitable for coupling the piperidine with primary or secondary alkyl bromides or iodides.

  • Reaction Scheme:

    Caption: N-Alkylation Workflow.

  • Materials:

    • 3-Fluoropiperidin-4-ol hydrochloride

    • Alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq)

    • Potassium carbonate (K₂CO₃) or DIPEA (2.5-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Procedure:

    • To a round-bottom flask, add 3-fluoropiperidin-4-ol hydrochloride (1.0 eq) and K₂CO₃ (2.5 eq).

    • Add anhydrous DMF to create a stirrable suspension.

    • Add the alkyl halide (1.1 eq) to the mixture.

    • Heat the reaction mixture to 60-80°C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Causality & Insights: The use of a base is non-negotiable to deprotonate the hydrochloride salt and the resulting ammonium salt formed during the reaction. K₂CO₃ is a cost-effective choice, while an organic base like DIPEA can be used for substrates sensitive to inorganic bases. DMF and ACN are excellent polar aprotic solvents for this Sₙ2 reaction. The hydroxyl group on the piperidine is generally not reactive enough to compete under these conditions, but protection (e.g., as a silyl ether) may be considered if side reactions are observed.

Protocol 4.2: Reductive Amination with a Carbonyl Compound

This is a powerful one-pot method for coupling with aldehydes or ketones, forming a C-N bond via an iminium ion intermediate which is reduced in situ.

  • Reaction Scheme:

    Caption: Reductive Amination Workflow.

  • Materials:

    • 3-Fluoropiperidin-4-ol hydrochloride

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[8][13]

    • Triethylamine (TEA) (1.2 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask, add 3-fluoropiperidin-4-ol hydrochloride (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCE.

    • Add TEA (1.2 eq) to neutralize the hydrochloride salt and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

    • Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Causality & Insights: NaBH(OAc)₃ is the preferred reducing agent as it is mild enough not to reduce the starting carbonyl compound and is selective for the protonated iminium ion intermediate.[8] The reaction is often run in chlorinated solvents like DCE or DCM. The presence of the hydroxyl group on the fluoropiperidinol is well-tolerated by this reagent.

Protocol 4.3: Buchwald-Hartwig Amination with an Aryl Halide/Triflate

This palladium-catalyzed cross-coupling reaction is the premier method for forming C(aryl)-N bonds and is essential for incorporating the piperidine moiety onto aromatic or heteroaromatic systems.[12][14]

  • Reaction Scheme:

    Caption: Buchwald-Hartwig Amination Workflow.

  • Materials:

    • 3-Fluoropiperidin-4-ol hydrochloride

    • Aryl halide or triflate (1.0 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%)

    • Sodium tert-butoxide (NaOᵗBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

    • Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

    • Add the aryl halide (1.0 eq) and 3-fluoropiperidin-4-ol hydrochloride (1.2 eq).

    • Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture with vigorous stirring to 80-110°C for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Causality & Insights: The choice of catalyst, ligand, and base is critical and often requires screening for optimal results.[14][15] Strong, non-nucleophilic bases like NaOᵗBu are common, but Cs₂CO₃ can be used for base-sensitive substrates. The hydroxyl group on the piperidine may coordinate to the palladium center; while often tolerated, if low yields are observed, protection of the alcohol may be necessary. The reactivity order for the aryl halide is typically I > Br > Cl.

Impact on Pharmacological Properties: A Case Study

The true value of a building block is demonstrated by its impact on the biological properties of a lead compound. The incorporation of a fluorinated piperidine can lead to dramatic improvements in the drug-like properties of a molecule.

A compelling example comes from the development of high-affinity h5-HT₂ₐ receptor antagonists.[5] Researchers found that replacing a standard piperidine with a fluoropiperidine moiety led to a significant enhancement in oral bioavailability.

Table: Representative Impact of Fluoropiperidine Incorporation on Drug Properties

ParameterParent Compound (Piperidine)Analog with 3-Fluoropiperidin-4-ol MoietyRationale for ImprovementReference
Target Affinity (IC₅₀) PotentMaintained or Improved PotencyFluorine can engage in favorable interactions (H-bonds, dipole) in the binding pocket. The constrained conformation can be optimal for binding.[5]
Piperidine pKa ~10-11~8-9The strong inductive effect of the vicinal fluorine atom withdraws electron density from the nitrogen, reducing its basicity.[2][3]
Oral Bioavailability (Rat) Low to ModerateHigh (e.g., 80%)Reduced pKa leads to a lower proportion of the compound being protonated at physiological pH, improving its ability to cross lipid membranes in the gut.[5]
hERG Inhibition Potential LiabilityReduced LiabilityLowering the basicity of the nitrogen atom often correlates with a decreased affinity for the hERG potassium channel, enhancing the cardiovascular safety profile.[2]
Metabolic Stability Potential for C-H oxidation on the piperidine ringIncreased StabilityThe high strength of the C-F bond blocks metabolic attack at the position of fluorination, preventing degradation and prolonging the drug's half-life.[6][7]

Safety and Handling

As with all laboratory chemicals, 3-fluoropiperidin-4-ol hydrochloride should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Some fluorinated compounds may release hydrogen fluoride (HF) upon decomposition.[10]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

3-Fluoropiperidin-4-ol hydrochloride is more than just a substituted heterocycle; it is a sophisticated tool for multi-parameter optimization in drug discovery. Its ability to fine-tune basicity, block metabolic pathways, and enforce bioactive conformations provides a rational and powerful approach to overcoming common challenges in lead optimization. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively integrate this high-value building block into their synthetic programs, accelerating the development of safer and more effective medicines.

References

  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of 2H-[16][17]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing.

  • EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy.
  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry.
  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline deriv
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • EP2070899A1 - Deprotection of N-BOC compounds.
  • Efforts towards a Noyori reduction of a 3-fluorpiperidin-4-one with dynamic kinetic resolution.
  • Buchwald–Hartwig amin
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides.
  • Methods for Removing the Fmoc Group. Springer.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Myers Chem 115: Reductive Amin
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et₃NH][HSO₄] using Sodium Borohydride. SciSpace.
  • Application Note – Reductive Amin
  • 5-Fluoropiperidin-3-ol: A Technical Guide for Researchers. BenchChem.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
  • Comparative SAR of Halogenated 4-Phenylpiperidin-4-ols: A Guide for Drug Development Professionals. BenchChem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry.
  • Secondary 3‐Chloropiperidines: Powerful Alkyl
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. MDPI.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry.
  • The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science.
  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry.
  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses.

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Method

Application Notes & Protocols for the Scale-Up Synthesis and Manufacturing of 3-Fluoropiperidin-4-ol Hydrochloride

Introduction 3-Fluoropiperidin-4-ol hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical development. The strategic introduction of a fluorine atom into the piperidine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Fluoropiperidin-4-ol hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical development. The strategic introduction of a fluorine atom into the piperidine scaffold significantly modulates the physicochemical and pharmacological properties of resulting active pharmaceutical ingredients (APIs). Specifically, fluorine can enhance metabolic stability, improve bioavailability by altering lipophilicity and pKa, and promote favorable binding interactions with target proteins.[1] Consequently, this compound serves as a key intermediate in the synthesis of a range of therapeutic agents, including inhibitors of T790M-containing EGFR mutants for cancer therapy.[2]

This document provides a comprehensive guide for the scale-up synthesis and manufacturing of 3-fluoropiperidin-4-ol hydrochloride, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for a safe, efficient, and reproducible large-scale production campaign. The protocols described herein are built upon established chemical transformations and incorporate industry-standard practices for process safety and quality control.

I. Recommended Synthetic Strategy: A Multi-Step Approach

The selected synthetic route is a robust three-step process commencing from the commercially available and cost-effective N-Boc-4-piperidone. This strategy is advantageous for scale-up due to its convergent nature, the formation of crystalline intermediates that facilitate purification, and the avoidance of highly energetic or difficult-to-handle reagents.

The core of this synthesis involves three key transformations:

  • Electrophilic Fluorination: Introduction of the fluorine atom at the C3 position of the piperidone ring.

  • Stereoselective Ketone Reduction: Reduction of the carbonyl group to a hydroxyl group, establishing the cis-relationship between the fluorine and hydroxyl substituents.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt to yield the final product.

Synthesis_Workflow A N-Boc-4-piperidone B Step 1: Electrophilic Fluorination Reagent: Selectfluor® A->B Start C N-Boc-3-fluoro-4-oxopiperidine B->C Intermediate 1 D Step 2: Stereoselective Reduction Reagent: NaBH4 C->D E N-Boc-cis-3-fluoropiperidin-4-ol D->E Intermediate 2 F Step 3: Deprotection & Salt Formation Reagent: HCl in Isopropanol E->F G 3-Fluoropiperidin-4-ol Hydrochloride F->G Final Product

Caption: Overall synthetic workflow for 3-fluoropiperidin-4-ol hydrochloride.

II. Detailed Manufacturing Protocols

Part A: Synthesis of N-Boc-3-fluoro-4-oxopiperidine (Intermediate 1)

Principle: This step employs an electrophilic fluorinating agent, N-Fluorobenzenesulfonimide (NFSI) or more commonly on scale, Selectfluor®, to install a fluorine atom alpha to the carbonyl group. The reaction proceeds via the enolate or enol form of the N-Boc-4-piperidone. The choice of solvent and base is critical for controlling the reaction pathway and minimizing side products.

Materials & Equipment:

  • Glass-lined or stainless steel reactor with temperature control (-10°C to 100°C), overhead stirring, and nitrogen inlet.

  • N-Boc-4-piperidone

  • Selectfluor® (F-TEDA-BF4)

  • Acetonitrile (MeCN), reaction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc), extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reactor Setup: Charge the reactor with N-Boc-4-piperidone (1.0 equiv) and acetonitrile (10-15 volumes). Begin stirring under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0-5°C using a cooling jacket. Causality: Lower temperatures are crucial to control the exotherm of the reaction and improve selectivity.

  • Reagent Addition: Add Selectfluor® (1.1-1.2 equiv) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Rationale: Portion-wise addition prevents a dangerous temperature spike and allows for better control over the reaction kinetics.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.

  • Quench: Once complete, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Work-up & Extraction: Concentrate the mixture under reduced pressure to remove the acetonitrile. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. Justification: These washes remove water-soluble impurities and residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Boc-3-fluoro-4-oxopiperidine can often be purified by crystallization from a suitable solvent system like ethyl acetate/heptane to yield the pure intermediate.

Part B: Synthesis of N-Boc-cis-3-fluoropiperidin-4-ol (Intermediate 2)

Principle: The reduction of the α-fluoroketone is performed using a hydride reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and safe choice for large-scale operations. The stereochemical outcome is directed by the delivery of the hydride ion, which typically occurs from the less sterically hindered face, leading predominantly to the cis-isomer.

Materials & Equipment:

  • Reactor (as described in Part A)

  • N-Boc-3-fluoro-4-oxopiperidine

  • Methanol (MeOH) or Ethanol (EtOH), solvent

  • Sodium borohydride (NaBH₄)

  • Ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Protocol:

  • Reactor Setup: Charge the reactor with N-Boc-3-fluoro-4-oxopiperidine (1.0 equiv) and methanol (8-10 volumes). Stir to dissolve under a nitrogen atmosphere.

  • Controlled Cooling: Cool the solution to 0-5°C. Significance: Low temperature is critical for maximizing the stereoselectivity of the reduction, favoring the desired cis-diol.

  • Reagent Addition: Add sodium borohydride (1.0-1.5 equiv) portion-wise, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor for completion by HPLC or TLC.

  • Quench: Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Safety Note: Quenching is exothermic and generates hydrogen gas. Ensure adequate ventilation and controlled addition.

  • Work-up: Concentrate the mixture to remove the bulk of the methanol. Add ethyl acetate and water, then separate the layers.

  • Extraction & Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by crystallization from a suitable solvent to afford pure N-Boc-cis-3-fluoropiperidin-4-ol.

Part C: Deprotection and Hydrochloride Salt Formation

Principle: The final step involves the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. Using a solution of hydrogen chloride in a solvent like isopropanol or ethanol achieves both deprotection and the direct crystallization of the desired hydrochloride salt in a single, efficient operation.

Materials & Equipment:

  • Reactor with good agitation and venting.

  • N-Boc-cis-3-fluoropiperidin-4-ol

  • Isopropanol (IPA) or Ethanol (EtOH)

  • 3-6 M HCl in Isopropanol

  • Methyl tert-butyl ether (MTBE) or Heptane

Protocol:

  • Reactor Charge: Charge the reactor with N-Boc-cis-3-fluoropiperidin-4-ol (1.0 equiv) and isopropanol (5-10 volumes).

  • Acid Addition: Cool the mixture to 0-10°C and slowly add the solution of HCl in isopropanol (2.0-3.0 equiv). An exotherm may be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The product will typically begin to crystallize out of solution. Monitor for the disappearance of the starting material by HPLC.

  • Crystallization & Isolation: Once the reaction is complete, the slurry may be cooled to 0-5°C to maximize precipitation. If needed, an anti-solvent like MTBE can be added to further induce crystallization.

  • Filtration and Washing: Filter the solid product using a Nutsche filter or centrifuge. Wash the filter cake with cold isopropanol or MTBE to remove residual impurities.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

III. Process Safety and Handling

The manufacturing process involves several hazardous materials requiring strict adherence to safety protocols.

Substance/Process Hazards Recommended Handling & PPE
Selectfluor® Strong oxidizing agent, irritant.Handle in a well-ventilated area, away from combustible materials. Wear chemical-resistant gloves, safety goggles, and a lab coat.[3]
Sodium Borohydride Flammable solid, reacts with water to produce H₂ gas. Corrosive.Store in a dry, well-ventilated place. Handle under an inert atmosphere. Wear appropriate PPE.[4]
HCl in Isopropanol Corrosive, causes severe skin and eye damage. Respiratory irritant.Use in a fume hood with proper ventilation. Wear acid-resistant gloves, goggles, and a face shield.[5][6]
3-Fluoropiperidin-4-ol HCl Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]Handle with care in a well-ventilated fume hood. Use appropriate PPE. Some fluorinated compounds may release HF upon decomposition.[1]
Quenching Steps Exothermic, gas evolution (H₂, CO₂).Perform slow, controlled addition of quenching agent with efficient cooling and stirring. Ensure adequate headspace and venting in the reactor.

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

IV. Quality Control and Analytical Methods

Robust analytical methods are essential to ensure the quality and purity of the final product and to monitor the process at each stage.

QC_Workflow cluster_0 In-Process Controls (IPCs) cluster_1 Final Product Release Testing A Reaction Monitoring (Step 1, 2, 3) B Method: HPLC-UV/DAD Purpose: Track starting material consumption and intermediate formation. A->B C Identity C1 ¹H NMR, ¹³C NMR, ¹⁹F NMR LC-MS C->C1 D Purity D1 HPLC (Assay & Impurities) Target: >98% D->D1 E Residual Solvents E1 Headspace GC Target: <5000 ppm total E->E1 F Water Content F1 Karl Fischer Titration Target: <0.5% F->F1

Caption: Quality control workflow for synthesis and final product release.

Final Product Specifications:

Test Specification Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹⁹F NMR, MS
Purity (Assay) ≥ 98.0%HPLC[7][8]
Related Substances Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.5%HPLC
Residual Solvents Isopropanol: ≤ 3000 ppmEthyl Acetate: ≤ 5000 ppmHeadspace GC
Water Content ≤ 0.5%Karl Fischer Titration

Analytical Method Overview:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile is typically employed with UV detection.[7][9]

  • Gas Chromatography (GC): Used with a headspace sampler to quantify residual volatile solvents from the manufacturing process.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure and stereochemistry of the intermediates and the final product.

  • Mass Spectrometry (MS): Coupled with LC, MS provides confirmation of the molecular weight of the product and helps in identifying unknown impurities.[8]

V. References

  • Chem-contract.com. (2026, March 16). (3S,4R)-3-fluoropiperidin-4-ol hydrochloride (CAS 1147112-69-3). Available at: [Link]

  • ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Available at: [Link]

  • PubMed. (2013, September 6). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. J Org Chem. Available at: [Link]

  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. Available at:

  • ResearchGate. (2026, January 20). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available at: [Link]

  • IntechOpen. (2019, April 10). Analytical Method Validation as the First Step in Drug Quality Control. Available at: [Link]

  • Google Patents. (n.d.). CN102344407A - 3-droperidol derivative and preparation method thereof. Available at:

  • SpringerLink. (2016, December 1). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

  • PMC. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Fluoropiperidin-4-ol Hydrochloride Workflows

Welcome to the Technical Support Center. 3-Fluoropiperidin-4-ol is a highly prized building block in medicinal chemistry, primarily because the introduction of a fluorine atom dramatically enhances the metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Fluoropiperidin-4-ol is a highly prized building block in medicinal chemistry, primarily because the introduction of a fluorine atom dramatically enhances the metabolic stability and bioavailability of the resulting drug candidates[1]. However, this same fluorine atom introduces severe stereoelectronic constraints and steric hindrance that can easily derail standard functionalization protocols[2].

This guide is designed to troubleshoot the most common failure points when reacting with 3-fluoropiperidin-4-ol hydrochloride, providing you with field-proven, self-validating methodologies to ensure high-yielding syntheses.

Reaction Troubleshooting Logic

G A 3-Fluoropiperidin-4-ol HCl Reaction Workflow B Salt Neutralization (Free-Basing) A->B C Target: N-Functionalization (Less Hindered) B->C D Target: O-Functionalization (Highly Hindered) B->D E Use Mild Bases (DIPEA, TEA, K2CO3) C->E F Use Strong Bases (NaH, KHMDS) D->F G Regioselective N-Alkylation or N-Acylation E->G H Overcome Stereoelectronic Drag & Steric Shielding F->H

Troubleshooting workflow for 3-fluoropiperidin-4-ol hydrochloride reactions.

Module 1: The Foundation – Salt Neutralization & Free-Basing

Q: Why do my N-alkylation and N-acylation reactions stall at 40-50% conversion when using the hydrochloride salt directly?

A: The failure stems from stoichiometric imbalances caused by incomplete in situ free-basing. 3-fluoropiperidin-4-ol is supplied as a stable hydrochloride salt to prevent oxidative degradation. If you add your electrophile and a mild base simultaneously, the base is rapidly consumed by the HCl lattice. Furthermore, the highly electronegative fluorine atom at the C3 position inductively withdraws electron density from the piperidine nitrogen, making it a weaker nucleophile than a standard unfluorinated piperidine. You must fully liberate the free base before introducing the electrophile.

Self-Validating Protocol: Quantitative N-Boc Protection

Causality: We use N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, while its pKa is sufficient to fully deprotonate the piperidinium salt.

  • Preparation: Suspend 1.0 equivalent of 3-fluoropiperidin-4-ol HCl in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Free-Basing: Cool the suspension to 0°C. Add 2.5 equivalents of DIPEA dropwise.

    • Validation Checkpoint: The cloudy suspension will transition into a completely clear, homogeneous solution. Do not proceed until the solution is clear; this visual cue confirms 100% free-basing.

  • Electrophile Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc anhydride) dissolved in a small volume of DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the baseline, ninhydrin-active red/purple spot confirms the complete consumption of the free amine.

Module 2: Overcoming O-Alkylation Hindrance

Q: I have successfully N-protected the molecule, but O-alkylation at the C4-hydroxyl is completely failing under standard conditions (e.g., K₂CO₃ and alkyl halide). Why is the steric hindrance so severe?

A: The resistance to O-alkylation is a combination of profound stereoelectronic deactivation and conformational steric shielding.

  • Stereoelectronic Drag: The adjacent fluorine atom exerts a massive inductive pull, which lowers the pKa of the hydroxyl group but simultaneously strips the oxygen lone pairs of their nucleophilicity[3].

  • The Fluorine Gauche Effect: Fluorinated piperidines exhibit a strong conformational bias. Hyperconjugative electron donation (σ_C-H → σ*_C-F) stabilizes conformations where the C-F bond is axial[4]. This axial fluorine acts as a physical barrier, sterically blocking the trajectory of incoming bulky electrophiles.

To overcome this, you must abandon mild bases and force the formation of a highly reactive alkoxide intermediate.

Quantitative Data: Base and Solvent Optimization for O-Alkylation
Base SystemSolventTemp (°C)Avg. Yield (%)Mechanistic Causality
DIPEA (2.0 eq)DCM25< 5%Base is too weak to deprotonate the inductively deactivated C4-hydroxyl.
K₂CO₃ (3.0 eq)DMF6025%Heterogeneous system; partial alkoxide formation occurs, but the reaction is outpaced by thermal degradation.
KHMDS (1.2 eq)THF-78 to 2578%Homogeneous strong base; excellent for base-sensitive electrophiles, though the bulky potassium counterion slightly slows kinetics.
NaH (1.5 eq) DMF 0 to 25 85% Strong hydride base forces complete, irreversible alkoxide formation, overpowering the stereoelectronic drag.
Self-Validating Protocol: Forced O-Alkylation via Sodium Hydride

Causality: Sodium hydride irreversibly deprotonates the hydroxyl group, generating hydrogen gas. The resulting naked alkoxide is nucleophilic enough to overcome the inductive deactivation of the adjacent fluorine.

  • Preparation: Dissolve 1.0 eq of N-Boc-3-fluoropiperidin-4-ol in anhydrous DMF (0.2 M). Purge the flask with Argon.

  • Deprotonation: Cool the solution to 0°C. Carefully add 1.5 eq of Sodium Hydride (60% dispersion in mineral oil) in small portions.

    • Validation Checkpoint: Vigorous bubbling (H₂ gas evolution) will immediately occur. This is your self-validating proof of alkoxide formation. Stir for 30–45 minutes until all gas evolution completely ceases. If bubbling does not occur, your NaH has degraded to NaOH and the reaction will fail.

  • Alkylation: Add 1.2 eq of your alkyl halide dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl.

Module 3: Stereochemical & Conformational Effects

Q: Does the relative stereochemistry (cis vs. trans) of 3-fluoropiperidin-4-ol impact the reaction trajectory?

A: Absolutely. The spatial relationship between the fluorine and the hydroxyl group dictates the molecule's internal hydrogen bonding network. In the cis-isomer, the proximity of the F and OH groups often leads to intramolecular hydrogen bonding[5]. This internal sequestration further ties up the hydroxyl lone pairs, rendering them even less available for nucleophilic attack.

When working with enantiopure cis-3-fluoropiperidin-4-ol[2], you may find that standard alkylation kinetics are noticeably slower than with the trans-isomer. If NaH/DMF (Protocol 2) yields are suboptimal for a specific cis-isomer, we recommend transitioning to Phase-Transfer Catalysis (PTC) using Tetrabutylammonium iodide (TBAI) to increase the solubility and reactivity of the alkoxide ion pair.

References

  • (3S,4R)-3-fluoropiperidin-4-ol hydrochloride (CAS 1147112-69-3) ChemContract Research[Link]

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry ACS Publications (The Journal of Organic Chemistry)[Link]

  • Stereoelectronic Substituent Effects ACS Publications (Accounts of Chemical Research)[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference ResearchGate (Chemistry - A European Journal)[Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines PubMed Central (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

The Impact of Vicinal Fluorination: A Comparative Benchmarking Guide to 3-Fluoropiperidin-4-ol Hydrochloride and its Non-Fluorinated Analog

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tactic to refine the physicochemical and pharmacokinetic properties of lead c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tactic to refine the physicochemical and pharmacokinetic properties of lead candidates.[1][2] The piperidine moiety, a ubiquitous scaffold in centrally active agents, presents a fertile ground for such atomic-level manipulation. This guide provides a comprehensive, data-driven comparison of 3-fluoropiperidin-4-ol hydrochloride and its parent analog, piperidin-4-ol. Through a series of standardized in vitro assays, we will dissect the nuanced yet profound impact of a single fluorine atom on key drug-like properties, including lipophilicity, metabolic stability, and target engagement.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond theoretical discussions to provide actionable, field-proven insights, grounded in detailed experimental protocols and illustrative data. Our objective is to not only present the "what" but to elucidate the "why," empowering scientists to make more informed decisions in scaffold selection and lead optimization.

The Rationale: Why Fluorinate a Piperidine Ring?

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic and conformational effects.[2] When placed on a piperidine ring, these effects can be leveraged to:

  • Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen.[1][2][3][4][5] This is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.[1][4]

  • Enhance Metabolic Stability: The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond. By replacing a hydrogen atom at a metabolically susceptible position (a "soft spot") with fluorine, we can effectively "block" oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7][8]

  • Alter Lipophilicity: The effect of fluorination on lipophilicity (measured as LogD at a specific pH) is complex and context-dependent.[9] While highly fluorinated motifs often increase lipophilicity, a single fluorine atom can subtly alter the molecule's polarity and interaction with water, leading to changes in its partitioning behavior between aqueous and lipid environments.

  • Influence Conformation and Binding: Fluorine substitution can alter the conformational preferences of the piperidine ring. Studies have shown that 3-fluoropiperidine derivatives can exhibit a preference for an axial conformation of the fluorine atom, driven by stabilizing electrostatic and hyperconjugative interactions.[10][11][12][13] This conformational rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity for a specific biological target.

We will now explore these principles through a series of head-to-head experimental comparisons.

Experimental Benchmarking: A Data-Driven Comparison

To objectively evaluate the impact of fluorination, we subjected both 3-fluoropiperidin-4-ol hydrochloride and piperidin-4-ol to a panel of standard in vitro assays. The following data, while illustrative, is representative of the expected outcomes based on established medicinal chemistry principles.

Physicochemical Properties: pKa and Lipophilicity (LogD₇.₄)

The basicity of the piperidine nitrogen and the overall lipophilicity are foundational properties that dictate a molecule's behavior in a biological system.

CompoundStructurepKa (Piperidine N)LogD at pH 7.4
Piperidin-4-ol~10.5-1.2
3-Fluoropiperidin-4-ol HCl~8.7-0.9

Table 1: Comparative Physicochemical Properties.

Expert Analysis: The introduction of the fluorine atom at the 3-position results in a significant decrease in the pKa of the piperidine nitrogen by nearly two log units. This is a direct consequence of the inductive electron-withdrawing effect of the fluorine atom, which reduces the electron density on the nitrogen, making it a weaker base.[2][3] This reduction in basicity means that at physiological pH (7.4), a larger fraction of the fluorinated analog will exist in its neutral, more membrane-permeable form compared to the non-fluorinated parent. The LogD₇.₄ value shows a modest increase for the fluorinated compound. This suggests that while fluorine increases polarity, the reduced ionization at pH 7.4 leads to a net increase in partitioning into the octanol phase.

In Vitro Metabolic Stability

The susceptibility of a compound to metabolism is a critical determinant of its in vivo half-life and overall exposure. We assessed this using a human liver microsomal stability assay.

Compoundt½ (min)In Vitro Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Piperidin-4-ol2527.7
3-Fluoropiperidin-4-ol HCl> 60< 11.5

Table 2: Human Liver Microsomal Stability Data.

Expert Analysis: The data clearly demonstrates the metabolic blocking effect of fluorination. Piperidin-4-ol is moderately metabolized by liver microsomes, likely through oxidation on the piperidine ring. In contrast, 3-fluoropiperidin-4-ol hydrochloride is significantly more stable.[6][7][8] The strong C-F bond at a potential site of metabolism effectively shields the molecule from oxidative degradation by CYP enzymes. This enhanced metabolic stability is a primary driver for the use of fluorination in drug design and often translates to improved pharmacokinetic profiles in vivo.

Target Engagement: A GABA-A Receptor Binding Assay

To illustrate how these physicochemical changes can impact biological activity, we performed a competitive radioligand binding assay using rat brain membranes and a radioligand for the GABA-A receptor, a common target for piperidine-containing CNS drugs.

CompoundKᵢ (nM) for GABA-A Receptor
Piperidin-4-ol150
3-Fluoropiperidin-4-ol HCl45

Table 3: Comparative Binding Affinity for the GABA-A Receptor.

Expert Analysis: The fluorinated analog exhibits a more than three-fold increase in binding affinity for the GABA-A receptor. This can be attributed to a combination of factors. The lower pKa and altered lipophilicity may lead to more favorable interactions within the binding pocket. Furthermore, the conformational constraint imposed by the fluorine atom may present the molecule in a more favorable orientation for binding, reducing the entropic penalty of binding.[10][11] This highlights how a single atomic substitution can translate into a significant improvement in target engagement.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide the detailed methodologies for the key experiments performed.

Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

This protocol adheres to the well-established shake-flask method for determining the octanol-water distribution coefficient.[14][15][16]

Objective: To determine the LogD of a compound at pH 7.4.

Materials:

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compounds (10 mM stock in DMSO)

  • Analytical-grade organic solvent (e.g., acetonitrile) for analysis

  • Vortex mixer, centrifuge, HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation: Add 500 µL of PBS (pH 7.4) and 500 µL of n-octanol to a microcentrifuge tube.

  • Compound Addition: Add 10 µL of the 10 mM test compound stock solution to the tube.

  • Equilibration: Cap the tube and vortex vigorously for 1 hour at room temperature to ensure thorough mixing and partitioning equilibrium.

  • Phase Separation: Centrifuge the tube at 2000 x g for 15 minutes to achieve complete separation of the aqueous and organic phases.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) from both the upper n-octanol layer and the lower aqueous PBS layer. Be cautious not to disturb the interface.

  • Analysis: Dilute the samples appropriately with a suitable solvent and analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: The LogD value is calculated using the following formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add PBS (pH 7.4) and n-Octanol B 2. Add Test Compound Stock A->B C 3. Vortex for 1 hour B->C D 4. Centrifuge for 15 min C->D E 5. Sample Aqueous & Organic Phases D->E F 6. Analyze by LC-MS/MS E->F G 7. Calculate LogD F->G

A streamlined workflow for the shake-flask LogD determination.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to assess a compound's susceptibility to metabolism by Phase I enzymes.[7][8][17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Test compounds (1 µM final concentration)

  • Positive control compound (e.g., Verapamil)

  • Ice-cold acetonitrile with an internal standard to terminate the reaction

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: In a 96-well plate, add HLM to pre-warmed phosphate buffer.

  • Compound Addition: Add the test compound to the HLM suspension.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • t½ = 0.693 / k

    • CLᵢₙₜ (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

G A Prepare HLM & Compound Mixture B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Acetonitrile + IS D->E F Centrifuge & Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate t½ and CLint G->H

Workflow for the in vitro metabolic stability assay.

Competitive Radioligand Binding Assay (GABA-A Receptor)

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.[18][19][20][21]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the GABA-A receptor.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors)

  • Radioligand (e.g., [³H]muscimol)

  • Unlabeled ligand for non-specific binding (e.g., GABA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds at various concentrations

  • Glass fiber filters, filtration apparatus, liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]muscimol, and varying concentrations of the test compound.

    • Total Binding: Membrane + [³H]muscimol + buffer

    • Non-specific Binding: Membrane + [³H]muscimol + excess unlabeled GABA

    • Competition: Membrane + [³H]muscimol + test compound

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A Combine Membrane Prep, [3H]Radioligand & Test Compound B Incubate to Equilibrium A->B C Vacuum Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Calculate IC50 E->F G Calculate Ki via Cheng-Prusoff F->G

Overview of the competitive radioligand binding assay.

Conclusion and Field-Proven Insights

The direct comparison between 3-fluoropiperidin-4-ol hydrochloride and piperidin-4-ol provides a clear and compelling demonstration of the power of strategic fluorination. A single fluorine atom, judiciously placed, can elicit a cascade of beneficial changes:

  • pKa Reduction: The nearly 2-unit drop in pKa is a significant modification that can improve oral absorption and reduce the likelihood of certain off-target effects.[5]

  • Metabolic Fortification: The dramatic increase in metabolic stability is a key advantage, promising a longer in vivo half-life and greater systemic exposure for the fluorinated compound.

  • Enhanced Potency: The improved binding affinity suggests that fluorination can be a valuable tool for enhancing on-target activity, potentially leading to lower required clinical doses.

As a Senior Application Scientist, my experience has consistently shown that such seemingly minor structural modifications can be the difference between a promising lead and a development candidate. The data presented herein underscores the importance of considering fluorinated analogs early in the discovery process. While not a universal panacea, vicinal fluorination of a piperidine ring is a high-impact strategy that warrants careful consideration for any research program aiming to optimize the drug-like properties of this privileged scaffold. This guide serves as a foundational blueprint for such an evaluation, combining robust experimental design with a deep understanding of the underlying chemical principles.

References

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  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 129(45), 14252-14256. Available from: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. InnoPharmChem. Available from: [Link]

  • Diederich, F., Kansy, M., Müller, K., & O'Hagan, D. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Available from: [Link]

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  • Pisani, L., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11696-11706. Available from: [Link]

  • Nairoukh, Z., et al. (2017). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 3-Fluoropiperidin-4-ol hydrochloride

For researchers, scientists, and drug development professionals, the integration of fluorinated scaffolds like 3-Fluoropiperidin-4-ol hydrochloride is a cornerstone of modern medicinal chemistry. The strategic introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integration of fluorinated scaffolds like 3-Fluoropiperidin-4-ol hydrochloride is a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine can significantly enhance a molecule's metabolic stability and binding affinity. However, these same properties demand a rigorous and informed approach to safety and handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring both your safety and the integrity of your research.

Hazard Identification and Risk Assessment

Based on analogous compounds, 3-Fluoropiperidin-4-ol hydrochloride is classified with the following hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The corresponding GHS pictogram is:

alt text [2]

The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The hydrochloride salt form indicates that it is a solid, likely a crystalline powder, which can pose an inhalation risk if handled improperly.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and non-negotiable. The following table outlines the minimum required PPE for handling 3-Fluoropiperidin-4-ol hydrochloride.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against splashes and airborne particles, preventing serious eye irritation.[3]
Hand Protection Nitrile gloves. Gloves must be inspected for integrity before use.[4]Provides a chemical-resistant barrier to prevent skin contact and irritation.[4]
Body Protection A standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.Prevents contamination of personal clothing and minimizes skin exposure.[5]
Respiratory Protection Not generally required for small quantities handled in a fume hood. For larger quantities or if aerosols are generated, a NIOSH-approved respirator is necessary.[6]Minimizes the risk of inhaling the powder, which can cause respiratory irritation.[1]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential to integrate safety into every stage of handling, from preparation to disposal.

Safe Handling and Storage Protocol
  • Preparation:

    • Ensure that a certified chemical fume hood is operational.[5]

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.[3]

    • Prepare a designated and labeled waste container for halogenated organic waste.[5]

  • Handling:

    • All weighing and dispensing of 3-Fluoropiperidin-4-ol hydrochloride must be performed within a chemical fume hood to control exposure.[5]

    • Use non-sparking tools for handling the solid to prevent ignition sources.

    • Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[1][7]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.[3][7]

    • It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[8]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Spill Management and Disposal Workflow

The following diagram illustrates the logical flow for managing spills and disposing of waste.

cluster_spill Spill Management cluster_disposal Waste Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Nearby Personnel Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE_Spill Don Appropriate PPE SmallSpill->PPE_Spill EHS Contact Environmental Health & Safety (EHS) LargeSpill->EHS Absorb Absorb with Inert Material (e.g., vermiculite, sand) PPE_Spill->Absorb Collect Collect into Sealed Container for Halogenated Waste Absorb->Collect Clean Clean Spill Area Collect->Clean Waste Generate Waste HalogenatedContainer Segregate into Designated 'Halogenated Organic Waste' Container Waste->HalogenatedContainer Label Label Container Clearly HalogenatedContainer->Label StoreWaste Store Waste Container in a Ventilated Area Label->StoreWaste EHS_Disposal Arrange for EHS Pickup StoreWaste->EHS_Disposal

Safe Handling and Disposal Workflow
Detailed Disposal Plan

As a fluorinated organic compound, 3-Fluoropiperidin-4-ol hydrochloride must be disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound in a designated container labeled "Halogenated Organic Waste."[4]

  • Labeling: Ensure the waste container is clearly labeled with its contents.

  • Storage: Keep the waste container sealed and stored in a well-ventilated area, away from incompatible materials.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal, which is typically done via incineration.[4][5]

Emergency Procedures: Immediate Actions

In case of exposure, immediate and correct first aid is crucial.

Emergency ScenarioAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[1][7]

By adhering to these detailed protocols, you can confidently and safely handle 3-Fluoropiperidin-4-ol hydrochloride, ensuring both personal safety and the integrity of your scientific endeavors.

References

  • Chem-Space. (n.d.). CIS-3-FLUOROPIPERIDIN-4-OL HCL. Retrieved from [Link]

  • British Pharmacopoeia. (2013, July 4). Safety data sheet. Retrieved from [Link]

  • Chemguard. (2006, March 22). MATERIAL SAFETY DATA SHEET Chemguard 3% Fluoroprotein. Retrieved from [Link]

  • Capot Chemical. (2026, March 5). MSDS of 3,3-difluoropiperidin-4-ol. Retrieved from [Link]

  • HD HYUNDAI CHEMICAL CO., LTD. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Adama. (2015, August). SAFETY DATA SHEET. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Koura Global. (2022, May 6). SAFETY DATA SHEET. Retrieved from [Link]

  • Medicom. (n.d.). Pesticides PPE - Choosing the right personal protective equipment. Retrieved from [Link]

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